3-(2-Chloro-4-(trifluoromethyl)phenoxy)-N-(methylsulfonyl)-2-nitrobenzamide
Description
3-(2-Chloro-4-(trifluoromethyl)phenoxy)-N-(methylsulfonyl)-2-nitrobenzamide, commonly known as fomesafen (CAS: 72178-02-0), is a diphenyl ether herbicide first registered for agricultural use in the 1980s. Its molecular formula is C₁₅H₁₀ClF₃N₂O₆S, with a molecular weight of 438.76 g/mol. Structurally, it features a nitro group at the 2-position, a methylsulfonyl amide at the N-position, and a 2-chloro-4-(trifluoromethyl)phenoxy substituent at the 5-position of the benzamide core .
Fomesafen acts as a protoporphyrinogen oxidase (PPO) inhibitor, disrupting chlorophyll biosynthesis in target weeds. It is primarily used post-emergence in soybeans, cotton, and legumes for controlling broadleaf weeds and grasses . Its sodium salt derivative (fomesafen-sodium, CAS: 108731-70-0) is formulated to enhance water solubility for foliar applications . Regulatory agencies, including the EPA, have established tolerances for residues in crops, reflecting its widespread agricultural adoption .
Properties
IUPAC Name |
3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2O6S/c1-28(25,26)20-14(22)9-3-2-4-12(13(9)21(23)24)27-11-6-5-8(7-10(11)16)15(17,18)19/h2-7H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHCYHBKSYXFES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=C(C(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic Acid
Reaction Conditions and Reagents
The phenoxy-linked intermediate is synthesized via nucleophilic aromatic substitution. As detailed in patent CN102766043B, 2-chloro-4-(trifluoromethyl)phenol reacts with 3-bromobenzoic acid under alkaline conditions. Key parameters include:
- Solvent system : Toluene and dimethylsulfoxide (DMSO) in a 3:1 ratio.
- Catalyst : Potassium hydroxide (3.5 equiv) with tetrabutylammonium bromide as a phase transfer catalyst.
- Temperature : Reflux at 110–120°C for 6–8 hours.
The crude product is isolated by acidification to pH 1 using hydrochloric acid, followed by filtration and drying, yielding 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid with >85% purity.
Mechanistic Insights
The phase transfer catalyst facilitates the deprotonation of the phenol, enhancing its nucleophilicity. The electron-withdrawing trifluoromethyl group activates the aromatic ring toward substitution at the para position relative to the chloro group.
Nitration of the Benzoic Acid Intermediate
Nitration Protocol
Patent CN103387524B describes the nitration of 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid using a mixed acid system:
- Nitrating agent : Concentrated nitric acid (65%) and sulfuric acid (98%) in a 1:3 ratio.
- Temperature : Maintained at 0–5°C to suppress side reactions.
- Reaction time : 2–3 hours.
The nitro group is introduced regioselectively at the 2-position of the benzoic acid ring, directed by the electron-donating phenoxy group. The product, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid, is obtained in 70–75% yield after recrystallization from ethanol.
Challenges and Optimizations
- Side products : Over-nitration or para-substitution can occur if temperature exceeds 10°C.
- Solvent choice : Sulfuric acid acts as both catalyst and solvent, ensuring homogeneity and efficient heat transfer.
Amidation with Methanesulfonamide
Coupling Strategies
The final step involves converting the carboxylic acid to the methylsulfonyl amide. Two approaches are documented:
Acid Chloride Route
- Activation : React 3-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid with thionyl chloride (SOCl₂) at 60°C for 2 hours to form the acid chloride.
- Amidation : Treat the acid chloride with methanesulfonamide in dichloromethane, using triethylamine as a base. Yield: 80–85%.
Direct Coupling Using HBTU
A one-pot method employs hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) as a coupling agent:
- Conditions : Stir the acid, methanesulfonamide (1.2 equiv), HBTU (1.5 equiv), and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) at room temperature for 12 hours.
- Yield : 75–80% with >95% purity by HPLC.
Purification and Characterization
The final product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1) and characterized by:
Comparative Analysis of Synthetic Routes
| Step | Method 1 (Acid Chloride) | Method 2 (HBTU Coupling) |
|---|---|---|
| Reaction Time | 4 hours | 12 hours |
| Yield | 80–85% | 75–80% |
| Purity | 90–92% | >95% |
| Scalability | Industrial | Lab-scale |
| Cost | Low | High |
The acid chloride route is preferred for large-scale production due to lower reagent costs, while the HBTU method offers higher purity for pharmaceutical applications.
Industrial Applications and Modifications
The compound serves as a key intermediate in herbicides like fomesafen, where its nitro and sulfonamide groups enhance soil persistence and weed selectivity. Recent patents disclose derivatives with improved biodegradability by replacing the trifluoromethyl group with ester functionalities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine, while the phenoxy group can be oxidized under strong conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro and phenoxy groups can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The benzamide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy and chloro derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-Chloro-4-(trifluoromethyl)phenoxy)-N-(methylsulfonyl)-2-nitrobenzamide is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of nitro, chloro, and trifluoromethyl groups on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of multiple functional groups allows for the design of molecules with specific biological targets.
Industry
Industrially, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for active ingredients.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-(trifluoromethyl)phenoxy)-N-(methylsulfonyl)-2-nitrobenzamide involves interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, while the chloro and trifluoromethyl groups can modulate the compound’s lipophilicity and binding affinity to proteins. The phenoxy and methylsulfonyl groups contribute to the overall stability and reactivity of the molecule.
Comparison with Similar Compounds
3-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-nitrobenzamide (CAS: 116493-45-9)
5-(2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy)-N-(ethylsulfonyl)-2-nitrobenzamide
- Key Differences: Additional 6-fluoro substitution on the phenoxy ring. Ethylsulfonyl group replaces methylsulfonyl .
- Impact : Enhanced lipophilicity due to the ethyl group may improve cuticle penetration but reduce metabolic stability.
N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-2,5-difluorobenzamide
- Key Differences: Cyano-hydroxybutenamido substituent instead of nitro and phenoxy groups. Fluorine atoms at 2,5-positions on the benzamide .
- Impact : Broader-spectrum activity but increased mammalian toxicity risks due to electrophilic cyanide groups.
Functional Analogues
Flutolanil (CAS: 66332-96-5)
Nitrofluorfen (CAS: 42874-03-3)
- Structure: 2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene .
- Impact : Reduced systemic mobility compared to fomesafen due to absence of polar sulfonyl moiety.
Derivative Comparison: Fomesafen vs. Fomesafen-Sodium
Regulatory and Environmental Profiles
- Note: Fomesafen’s longer soil persistence necessitates careful rotation to avoid carryover injury to sensitive crops .
Biological Activity
The compound 3-(2-Chloro-4-(trifluoromethyl)phenoxy)-N-(methylsulfonyl)-2-nitrobenzamide , commonly referred to as Fomesafen , is a synthetic herbicide belonging to the class of nitrophenyl ethers. Its chemical structure includes a trifluoromethyl group and a methylsulfonyl moiety, which contribute to its biological activity. This article explores the biological activity of Fomesafen, including its mechanisms of action, efficacy against various plant species, and relevant case studies.
- Molecular Formula : C₁₅H₁₀ClF₃N₂O₆S
- Molecular Weight : 438.76 g/mol
- CAS Number : 116493-45-9
Fomesafen acts primarily as an inhibitor of protoporphyrinogen oxidase (PPO) , an enzyme critical in the chlorophyll biosynthesis pathway. By inhibiting this enzyme, Fomesafen disrupts the synthesis of chlorophyll, leading to the accumulation of toxic porphyrin intermediates, which ultimately results in cell membrane damage and plant death.
Biological Activity Summary Table
| Activity Type | Description |
|---|---|
| Target Enzyme | Protoporphyrinogen oxidase (PPO) |
| Mechanism | Inhibition of chlorophyll biosynthesis |
| Affected Organisms | Broadleaf weeds and some grass species |
| Application Method | Foliar application |
| Toxicity Level | Moderate toxicity to aquatic organisms |
Efficacy Against Weeds
Fomesafen is particularly effective against a range of broadleaf weeds such as:
- Amaranthus spp. (Pigweeds)
- Chenopodium spp. (Goosefoots)
- Solanum spp. (Nightshades)
Case Studies
- Field Trials on Soybean Crops : A series of field trials conducted in the Midwest United States demonstrated that Fomesafen significantly reduced populations of resistant pigweed species when applied post-emergence at recommended rates. The trials reported a reduction in weed biomass by up to 85% compared to untreated controls .
- Impact on Non-target Species : Research indicated that while Fomesafen effectively controls target weeds, it also poses risks to non-target species, particularly aquatic plants. Studies showed that runoff from treated fields led to detectable levels of Fomesafen in nearby water bodies, prompting concerns about its environmental impact .
- Resistance Management : A study highlighted the role of Fomesafen in integrated weed management programs, emphasizing its effectiveness when used in rotation with other herbicides. This strategy helps mitigate the development of herbicide-resistant weed populations .
Environmental Impact
The environmental fate of Fomesafen has been assessed through various studies:
- Soil Persistence : Fomesafen has a moderate half-life in soil, ranging from 30 to 90 days depending on environmental conditions such as pH and organic matter content.
- Aquatic Toxicity : Laboratory studies have shown that Fomesafen is moderately toxic to fish and aquatic invertebrates, necessitating careful management practices to minimize runoff into water bodies .
Environmental Impact Summary Table
| Parameter | Value/Description |
|---|---|
| Soil Half-life | 30 - 90 days |
| Aquatic Toxicity Level | Moderate toxicity |
| Runoff Potential | High potential in heavy rainfall events |
Q & A
Q. What are the standard synthetic routes for 3-(2-Chloro-4-(trifluoromethyl)phenoxy)-N-(methylsulfonyl)-2-nitrobenzamide, and how can reaction efficiency be optimized?
Methodological Answer: The compound is synthesized via amide formation between acifluorfen (5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid) and methanesulfonamide under nucleophilic acyl substitution conditions . Key steps include:
- Reagent Preparation : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
- Catalysis : Employ coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI to activate the carboxylic acid group.
- Optimization : Monitor reaction progress via TLC or HPLC. Yield improvements (>80%) are achievable by maintaining stoichiometric excess of methanesulfonamide (1.2:1 molar ratio) and refluxing at 60–70°C for 6–8 hours .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
Methodological Answer: Use a combination of:
- Spectroscopy :
- 1H/13C NMR : Confirm substitution patterns (e.g., nitro group at C2, trifluoromethyl at C4) .
- FT-IR : Identify sulfonyl (S=O stretch at ~1350 cm⁻¹) and nitro (N-O stretch at ~1520 cm⁻¹) groups.
- Chromatography :
- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (m/z 438.76 [M+H]⁺) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Fire Safety : Use dry powder or CO₂ extinguishers; avoid water jets to prevent splashing .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing and synthesis.
- Storage : Store in airtight containers at 4°C, away from light and moisture to prevent degradation .
Advanced Research Questions
Q. How does the compound’s inhibition of protoporphyrinogen oxidase (PPO) contribute to herbicidal activity, and what experimental models validate this mechanism?
Methodological Answer:
- Mechanism : The nitro group and trifluoromethylphenoxy moiety disrupt PPO, causing protoporphyrin IX accumulation and ROS-induced membrane peroxidation in plants .
- Validation Models :
- Enzyme Assays : Recombinant PPO enzyme inhibition (IC₅₀ < 1 µM) via spectrophotometric monitoring of protoporphyrinogen IX oxidation .
- Plant Bioassays : Apply 100–200 g/ha to Amaranthus retroflexus; observe chlorosis within 48 hours .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
Methodological Answer:
- Key Modifications :
- Nitro Group Replacement : Substitute with cyano or carbonyl groups to reduce non-target toxicity.
- Sulfonyl Group Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to improve binding affinity .
- Screening : Use computational docking (AutoDock Vina) with PPO homology models and validate via in vitro enzyme inhibition .
Q. What methodologies assess the compound’s environmental persistence and ecotoxicological impact?
Methodological Answer:
- Soil Half-Life : Conduct aerobic soil metabolism studies (ISO 11266) under controlled conditions (25°C, pH 6.5). Half-life ranges 30–60 days .
- Non-Target Toxicity :
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported solubility and bioactivity data?
Methodological Approach:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
